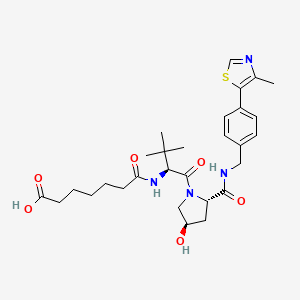

(S,R,S)-AHPC-amido-C5-acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N4O6S/c1-18-25(40-17-31-18)20-12-10-19(11-13-20)15-30-27(38)22-14-21(34)16-33(22)28(39)26(29(2,3)4)32-23(35)8-6-5-7-9-24(36)37/h10-13,17,21-22,26,34H,5-9,14-16H2,1-4H3,(H,30,38)(H,32,35)(H,36,37)/t21-,22+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAMSRXTXVKKIC-TVZXLZGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S,R,S)-AHPC-amido-C5-acid: A Technical Guide to its Mechanism of Action as a VHL E3 Ligase Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-amido-C5-acid is a synthetic chemical entity that functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of the key biological processes and workflows.

The core function of this compound is to act as a molecular scaffold that, when incorporated into a PROTAC, recruits the VHL E3 ligase complex. This recruitment initiates the ubiquitination and subsequent proteasomal degradation of a target protein, offering a powerful strategy to address previously "undruggable" targets.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound is realized when it is part of a larger PROTAC molecule. A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as the VHL E3 ligase ligand, with the C5-acid portion providing a reactive handle for conjugation to a linker.

The signaling pathway initiated by a PROTAC containing the this compound moiety can be summarized as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The VHL complex, now in proximity to the target protein, facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, the cell's primary protein degradation machinery.

-

Target Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule and the VHL E3 ligase complex are released and can participate in further rounds of degradation, acting catalytically.

Data Presentation: Binding Affinities of VHL Ligands

While specific quantitative binding data for this compound is not publicly available, the following table summarizes the binding affinities of closely related and well-characterized VHL ligands. This data provides a crucial frame of reference for understanding the potency of the (S,R,S)-AHPC pharmacophore in engaging the VHL E3 ligase. Binding affinity is a critical parameter for the efficacy of a PROTAC, as it influences the formation of the ternary complex.

| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |

| VH032 | 186 nM | Isothermal Titration Calorimetry (ITC) | [Ciulli et al., 2015] |

| VH298 | <100 nM | Dissociation Constant | [Frost et al., 2018][1] |

| (S,R,S)-AHPC-Me | Not explicitly stated, but used in ARV-771 (DC50 <1 nM) | Cellular Degradation Assay | [Raina et al., 2016] |

| VHL Ligand 14 | 196 nM (IC50) | Binding Affinity Assay | [MedChemExpress Product Page] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of VHL ligands and the PROTACs they are part of.

VHL Binding Affinity Assay (Surface Plasmon Resonance - SPR)

This protocol describes a general workflow for determining the binding affinity of a VHL ligand to the VHL-ElonginB-ElonginC (VBC) complex.

Objective: To quantify the binding affinity (Kd) of the VHL ligand.

Materials:

-

Recombinant VBC complex

-

VHL ligand (e.g., this compound)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl pH 2.5)

Methodology:

-

Chip Immobilization: The VBC complex is immobilized on the sensor chip surface via amine coupling.

-

Ligand Injection: A series of concentrations of the VHL ligand are injected over the chip surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound ligand, is measured in real-time.

-

Data Analysis: The binding sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated.

Cellular Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the ability of a PROTAC containing this compound to induce the degradation of a target protein in cells.

Objective: To determine the degradation concentration 50 (DC50) and maximal degradation (Dmax) of the target protein.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Methodology:

-

Cell Treatment: Cells are treated with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies to detect the target protein and a loading control, followed by an HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of the target protein is normalized to the loading control, and the DC50 and Dmax values are calculated.

In Vitro Ubiquitination Assay

This protocol describes a cell-free assay to confirm that the PROTAC facilitates the ubiquitination of the target protein in the presence of the VHL E3 ligase complex.

Objective: To detect the formation of polyubiquitinated target protein.

Materials:

-

Recombinant target protein

-

Recombinant VBC complex

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Ubiquitin

-

ATP

-

PROTAC compound

-

Reaction buffer

-

Western blot reagents as described above

Methodology:

-

Reaction Setup: The recombinant proteins, ubiquitin, ATP, and the PROTAC are combined in a reaction buffer.

-

Incubation: The reaction mixture is incubated at 37°C to allow for ubiquitination to occur.

-

Reaction Quenching: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: The reaction products are analyzed by Western blot using an antibody against the target protein to detect the appearance of higher molecular weight bands corresponding to the polyubiquitinated protein.

Conclusion

This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its mechanism of action is centered on its ability to effectively recruit the VHL E3 ubiquitin ligase to a target protein, thereby inducing its degradation through the ubiquitin-proteasome system. The quantitative data from related VHL ligands underscore the high-affinity binding of the AHPC scaffold. The provided experimental protocols offer a framework for the characterization and validation of PROTACs synthesized using this VHL ligand-linker conjugate. Further research and development utilizing such components will continue to expand the therapeutic potential of targeted protein degradation.

References

An In-Depth Technical Guide to (S,R,S)-AHPC-amido-C5-acid: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-amido-C5-acid is a crucial building block in the rapidly evolving field of targeted protein degradation. As a bifunctional molecule, it incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C5 alkyl linker with a terminal carboxylic acid. This strategic design allows for its conjugation to a target protein ligand, forming a Proteolysis Targeting Chimera (PROTAC). PROTACs are engineered molecules that hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and its application in the development of novel therapeutics.

Core Concepts and Chemical Properties

This compound, with the CAS number 2162120-87-6, is a key component in the synthesis of VHL-recruiting PROTACs.[1][2][3][4] The "(S,R,S)" designation refers to the specific stereochemistry of the molecule, which is essential for its effective binding to the VHL E3 ligase. The "AHPC" portion of the name stands for the core VHL ligand structure. The "amido-C5-acid" describes the linker component: a five-carbon alkyl chain connected via an amide bond, terminating in a carboxylic acid group. This terminal acid functionality serves as a versatile chemical handle for conjugation to a ligand that binds to the protein of interest.

| Property | Value |

| CAS Number | 2162120-87-6 |

| Molecular Formula | C29H40N4O6S |

| Molecular Weight | 572.72 g/mol |

| IUPAC Name | 7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid[4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: The PROTAC Approach

PROTACs assembled using this compound function by inducing the proximity of a target protein to the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Synthesis and Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction between the terminal carboxylic acid of the linker and a suitable amine functionality on the target protein ligand.

General Synthesis Protocol for a PROTAC

Materials:

-

This compound

-

Target Protein Ligand with an amine handle

-

Coupling agents (e.g., HATU, HBTU/HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

-

Stir the mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

-

Add the target protein ligand-amine (1.0 eq) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring its progress by LC-MS.

-

Upon completion, the reaction is quenched, and the crude product is purified using reverse-phase preparative HPLC to yield the final PROTAC molecule.

-

The identity and purity of the synthesized PROTAC are confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Experimental Workflow for PROTAC Evaluation

The biological evaluation of a newly synthesized PROTAC follows a systematic workflow to determine its efficacy and specificity.

Key In Vitro and In Vivo Experimental Protocols

Western Blot for Target Protein Degradation:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualization and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of protein degradation. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key parameters derived from this analysis.

Cell Viability Assay:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, CellTiter-Glo) to measure cell proliferation.

-

Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curve.

In Vivo Xenograft Studies:

-

Tumor Implantation: Implant tumor cells subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer the PROTAC at a predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).

-

Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor and tissue samples to assess target protein degradation by western blot or immunohistochemistry.

-

Efficacy Evaluation: Evaluate the antitumor efficacy of the PROTAC by comparing tumor growth inhibition in the treatment group versus the control group.

Signaling Pathways and Therapeutic Applications

VHL-recruiting PROTACs, such as those synthesized with this compound, have the potential to target a wide range of proteins implicated in various diseases, particularly cancer. The specific signaling pathway affected depends on the protein of interest being targeted. For example, a PROTAC designed to degrade a key kinase in a cancer signaling pathway would be expected to downregulate the activity of that pathway.

One notable example of a VHL-recruiting PROTAC is one that targets KRAS G12C, an oncogenic protein found in several types of cancer. By degrading KRAS G12C, such a PROTAC can suppress downstream signaling through the MAPK pathway, leading to reduced cancer cell proliferation and survival.[5][6] Another example is the development of STING (stimulator of interferon genes) PROTACs that can suppress innate immunity by targeting activated STING for degradation.[7][8]

Quantitative Data Summary

The efficacy of PROTACs is quantified by several key parameters. The following table provides a template for summarizing such data, which should be populated with specific experimental results for PROTACs utilizing the this compound linker as they become available in the literature.

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | GI50 (nM) | Reference |

| Example-PROTAC-1 | Target-X | Cell-Line-A | Data | Data | Data | [Citation] |

| Example-PROTAC-2 | Target-Y | Cell-Line-B | Data | Data | Data | [Citation] |

Note: Specific quantitative data for PROTACs using the exact this compound linker is currently limited in publicly available literature. Researchers are encouraged to consult the latest publications and chemical supplier databases for the most up-to-date information.

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its well-defined structure and functional handles facilitate the rational design and synthesis of novel protein degraders. The methodologies and concepts outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this molecule in creating next-generation therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to expand, the importance of well-characterized building blocks like this compound will undoubtedly grow.

References

- 1. alfa-labotrial.com [alfa-labotrial.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VH 032 amide-alkylC5-acid | CAS 2162120-87-6 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chu-lab.org [chu-lab.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

(S,R,S)-AHPC-amido-C5-acid: A Technical Guide for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S,R,S)-AHPC-amido-C5-acid, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its role in PROTAC design, provides experimental protocols for its application, summarizes key quantitative data for a representative PROTAC, and visualizes the underlying biological pathways.

Introduction to this compound in PROTAC Technology

This compound is a chemical entity that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a five-carbon aliphatic linker terminating in a carboxylic acid.[1][2] This structure makes it an ideal and versatile starting point for the modular synthesis of PROTACs.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[3][4] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]

The (S,R,S)-AHPC moiety serves as the VHL E3 ligase ligand, a widely utilized and effective recruiter in PROTAC development. The terminal carboxylic acid on the C5 linker provides a convenient chemical handle for conjugation to a ligand targeting a specific POI, typically through a stable amide bond formation. The length and composition of the linker are critical parameters in PROTAC design, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately, the efficiency and selectivity of protein degradation.

Data Presentation: Quantitative Analysis of a Representative PROTAC

To illustrate the application and efficacy of the (S,R,S)-AHPC-based linker system, this section presents quantitative data for DT2216, a potent and selective B-cell lymphoma-extra large (BCL-XL) PROTAC. DT2216 utilizes a VHL ligand connected to a BCL-XL inhibitor (a derivative of Navitoclax) via a linker structurally related to this compound.[7][8]

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| DT2216 | BCL-XL | MOLT-4 (T-cell acute lymphoblastic leukemia) | 2.5 | >95 | [3] |

| DT2216 | BCL-XL | RS4;11 (B-cell acute lymphoblastic leukemia) | ~10 | >90 | [9] |

| DT2216 | BCL-XL | H146 (Small-cell lung cancer) | ~100 | >90 | [10] |

Table 1: Degradation Potency of the BCL-XL PROTAC DT2216. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax indicates the maximum percentage of protein degradation achieved.

| Compound | Cell Line | EC50 (µM) | Reference |

| DT2216 | MOLT-4 | 0.052 | [7] |

| ABT-263 (Navitoclax) | MOLT-4 | ~0.2 | [9] |

| DT2216 | Platelets | >10 | [10][11] |

| ABT-263 (Navitoclax) | Platelets | ~0.05 | [9] |

Table 2: Cellular Viability of DT2216 Compared to the BCL-XL Inhibitor ABT-263. EC50 represents the concentration of the compound required to inhibit cell growth by 50%. The data highlights the significantly reduced toxicity of DT2216 in platelets compared to the parent inhibitor, a critical advantage of the PROTAC approach.

Experimental Protocols

This section provides a representative, detailed protocol for the synthesis of a PROTAC utilizing an this compound linker and a generic amine-containing POI ligand. It also includes protocols for the biological evaluation of the resulting PROTAC.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of a POI ligand containing a primary or secondary amine to this compound.

Materials:

-

This compound

-

POI-ligand-amine

-

Amide coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (Dimethylformamide)

-

Reaction vessel, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)

-

Purification: Reverse-phase preparative HPLC (High-Performance Liquid Chromatography)

-

Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), HRMS (High-Resolution Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) spectroscopy.

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the POI-ligand-amine (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.

-

Confirm the identity and purity of the final product using HRMS and NMR spectroscopy.

Protocol for Western Blotting to Determine Protein Degradation

This protocol outlines the procedure to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the synthesized PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein lysate (e.g., 20-30 µg) via SDS-PAGE (Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis).

-

Transfer the separated proteins to a PVDF (Polyvinylidene Fluoride) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-Buffered Saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.

Protocol for Cell Viability Assay

This protocol is used to assess the functional consequence of target protein degradation on cell proliferation.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the synthesized PROTAC for 48-72 hours.

-

Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

Mandatory Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based linker.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: A streamlined workflow for the synthesis and biological evaluation of a PROTAC.

BCL-XL Mediated Apoptosis Signaling Pathway and PROTAC Intervention

Caption: The role of BCL-XL in apoptosis and its targeted degradation by a PROTAC.

References

- 1. Structural Insights into PROTAC-Mediated Degradation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 5. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of (S,R,S)-AHPC-amido-C5-acid in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A key component in the design of many potent PROTACs is the E3 ligase ligand, which serves to recruit the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of (S,R,S)-AHPC-amido-C5-acid , a crucial building block in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will delve into its mechanism of action, present key quantitative data for representative PROTACs, provide detailed experimental protocols for their synthesis and evaluation, and visualize the underlying biological pathways and experimental workflows.

Introduction to Targeted Protein Degradation and the Role of VHL

The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. E3 ubiquitin ligases are central to this process, as they recognize specific substrate proteins and catalyze the transfer of ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the proteasome.

PROTACs are engineered molecules that hijack this endogenous system. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI.

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its well-defined binding pocket and broad tissue expression. Small molecule ligands that bind to VHL with high affinity have been developed, enabling the creation of a wide range of VHL-recruiting PROTACs.

This compound: A Key Building Block for VHL-based PROTACs

This compound is a chemical entity that incorporates a high-affinity VHL ligand, (S,R,S)-AHPC (a derivative of the natural VHL ligand), connected to a five-carbon aliphatic linker terminating in a carboxylic acid. This structure provides a versatile platform for the synthesis of PROTACs. The VHL-binding moiety ensures recruitment of the E3 ligase, while the terminal carboxylic acid serves as a convenient attachment point for a linker connected to a POI ligand. The C5 alkyl chain offers a specific length and degree of flexibility to the resulting PROTAC, which can be critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and VHL.

Mechanism of Action

The mechanism of action for a PROTAC synthesized using this compound follows the general principles of PROTAC-mediated protein degradation:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase via its (S,R,S)-AHPC moiety and to the POI through its specific ligand. This results in the formation of a POI-PROTAC-VHL ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Catalytic Cycle: The PROTAC is then released and can bind to another POI and VHL molecule, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Data Presentation: Representative Quantitative Data

Table 1: Binding Affinities

| Component | Binding Assay | Kd (nM) |

| PROTAC to Protein Kinase | Isothermal Titration Calorimetry (ITC) | 50 |

| PROTAC to VHL-ElonginB-ElonginC (VCB) | Surface Plasmon Resonance (SPR) | 150 |

| Ternary Complex (Kinase-PROTAC-VCB) | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 25 |

Table 2: Cellular Degradation Potency and Efficacy

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (hours) |

| Human Cancer Cell Line A | Protein Kinase | 15 | >95 | 24 |

| Human Cancer Cell Line B | Protein Kinase | 25 | >90 | 24 |

-

Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates stronger binding.

-

DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC derived from this compound.

PROTAC Synthesis: Amide Coupling

This protocol describes the conjugation of a protein of interest (POI) ligand containing a primary or secondary amine to this compound.

Materials:

-

This compound

-

POI ligand with an amine handle

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reverse-phase preparative HPLC system

-

LC-MS (Liquid Chromatography-Mass Spectrometry)

-

HRMS (High-Resolution Mass Spectrometry)

-

NMR (Nuclear Magnetic Resonance) spectrometer

Procedure:

-

In a clean, dry reaction vial, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the POI-ligand-amine (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress using LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product using reverse-phase preparative HPLC.

-

Confirm the identity and purity of the final PROTAC molecule using HRMS and NMR spectroscopy.

Ternary Complex Formation Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This assay measures the formation of the POI-PROTAC-VHL ternary complex in a homogeneous format.

Materials:

-

His-tagged VCB complex (VHL, Elongin B, Elongin C)

-

GST-tagged POI

-

Terbium (Tb)-conjugated anti-His antibody (donor)

-

Fluorescein- or Alexa Fluor 488-conjugated anti-GST antibody (acceptor)

-

Synthesized PROTAC

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)

-

384-well microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare a serial dilution of the PROTAC in assay buffer.

-

In a 384-well plate, add the His-tagged VCB complex, GST-tagged POI, and the PROTAC dilutions.

-

Incubate for 60 minutes at room temperature to allow for ternary complex formation.

-

Add the Tb-conjugated anti-His antibody and the fluorescein-conjugated anti-GST antibody.

-

Incubate for another 60 minutes at room temperature in the dark.

-

Measure the TR-FRET signal on a compatible plate reader, exciting at ~340 nm and measuring emissions at ~620 nm (donor) and ~520 nm (acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the PROTAC concentration to determine the ternary complex formation profile.

Cellular Protein Degradation Assay: Western Blot

This is a standard method to quantify the extent of target protein degradation induced by a PROTAC in a cellular context.

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against the POI.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Re-probe the membrane with the loading control antibody.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.

Visualization of Experimental Workflow

Conclusion

This compound represents a valuable and versatile tool in the development of VHL-recruiting PROTACs. Its pre-functionalized nature, incorporating a potent VHL ligand and a linker with a reactive handle, streamlines the synthetic process and allows researchers to focus on the design and optimization of the POI-binding moiety. The principles and protocols outlined in this technical guide provide a solid foundation for the synthesis, characterization, and biological evaluation of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-designed building blocks like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.

(S,R,S)-AHPC-amido-C5-acid as a VHL Ligand for PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by co-opting the cell's endogenous ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.

This technical guide focuses on (S,R,S)-AHPC-amido-C5-acid, a key building block for constructing VHL-recruiting PROTACs. The (S,R,S)-AHPC core, also known as VH032, is a potent binder to VHL. The amido-C5-acid linker provides a versatile attachment point for a POI ligand, allowing for the synthesis of a wide range of PROTACs. This guide will delve into the mechanism of action, provide detailed experimental protocols for characterization, present available quantitative data, and offer visual representations of the key processes involved.

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs incorporating this compound function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

While specific binding affinity data for this compound is not extensively available in the public domain, the binding affinity of its core structure, (S,R,S)-AHPC (VH032), to the VHL complex has been reported. The following tables provide representative quantitative data for AHPC-based VHL ligands and PROTACs to illustrate the typical performance metrics.

Table 1: Binding Affinities of (S,R,S)-AHPC-based Ligands to VHL

| Ligand | Assay | Binding Affinity (Kd) | Reference |

| (S,R,S)-AHPC (VH032) | Isothermal Titration Calorimetry (ITC) | 185 ± 7 nM | [1] |

| Ligand 14a ((3S,4S)-F-Hyp core) | Isothermal Titration Calorimetry (ITC) | ~370 nM | [1] |

| Ligand 14b ((3R,4S)-F-Hyp core) | Isothermal Titration Calorimetry (ITC) | ~3.7 µM | [1] |

Table 2: Degradation Potency of Representative VHL-based PROTACs with Alkyl/Ether Linkers

| PROTAC | Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC 3i | TBK1 | 15 | 12 | 96 | Not Specified | [2] |

| PROTAC with 21-atom linker | TBK1 | 21 | 3 | 96 | Not Specified | [3] |

| PROTAC with 29-atom linker | TBK1 | 29 | 292 | 76 | Not Specified | [3] |

| ARV-771 | BET Proteins | Not Specified | <1 | >90 | 22Rv1 (Prostate Cancer) | [4] |

| Compound 139 | BRD4 | Not Specified | 3.3 | 97 | PC3 (Prostate Cancer) | [5] |

Note: The linker composition and attachment points significantly influence PROTAC efficacy. The data above is for illustrative purposes to show the range of potencies that can be achieved with AHPC-based PROTACs.

Experimental Protocols

Synthesis of this compound

A general synthetic route to (S,R,S)-AHPC-based VHL ligands has been described. The following is a representative protocol for the synthesis of an AHPC-linker conjugate with a terminal carboxylic acid.

Materials:

-

(2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

-

Amine-linker with a protected carboxylic acid (e.g., H2N-(CH2)5-COOtBu)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Deprotection agent (e.g., TFA)

Procedure:

-

Coupling: Dissolve the protected (S,R,S)-AHPC precursor and the amine-linker in DMF.

-

Add HATU, HOBt, and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction and purify the product by flash column chromatography.

-

Deprotection: Dissolve the purified Boc-protected product in a solution of TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to yield the final this compound.

-

Confirm the product identity and purity by NMR and LC-MS.

Caption: General synthesis workflow.

VHL Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of the VHL ligand or a PROTAC to the VHL protein complex. It is a competitive assay where the test compound displaces a fluorescently labeled VHL ligand.

Materials:

-

VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)

-

Fluorescently labeled VHL ligand (tracer)

-

Test compound (this compound or derived PROTAC)

-

Assay buffer

-

384-well low-volume plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the VHL protein to each well.

-

Add the fluorescently labeled VHL ligand to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the IC50 value from the dose-response curve.

Caption: VHL binding assay workflow.

Cellular Protein Degradation Assay (Western Blot)

This assay is the gold standard for quantifying the degradation of a target protein in cells following treatment with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein.

-

Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Caption: Western blot workflow.

Conclusion

This compound is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its well-characterized core structure provides a high-affinity anchor to the VHL E3 ligase, while the C5-amido acid linker offers a convenient and adaptable point of attachment for a wide array of POI ligands. The successful development of potent and selective PROTACs relies on a systematic approach that includes rational design, chemical synthesis, and rigorous biological evaluation using assays such as those detailed in this guide. As the field of targeted protein degradation continues to expand, the use of well-defined and characterized components like this compound will be crucial for advancing novel therapeutics into the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (S,R,S)-AHPC-amido-C5-acid: A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-amido-C5-acid is a crucial bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, stereochemically defined as (S,R,S)-AHPC, connected to a C5 carboxylic acid linker. This terminal acid functionality allows for the covalent conjugation of a ligand for a specific protein of interest, enabling the creation of a heterobifunctional PROTAC. The resulting PROTAC can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and the biological applications of this compound, with a focus on its role in the targeted degradation of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

Chemical Properties and Data

This compound, also known by its synonym VH 032 amide-alkyl C5-acid, is a white to off-white solid. Its fundamental role is to serve as a premeditated linker-ligand conjugate, streamlining the synthesis of PROTACs.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₀N₄O₆S | [1] |

| Molecular Weight | 572.72 g/mol | [1] |

| CAS Number | 2162120-87-6 | [1] |

| Purity | Typically ≥95% | Vendor Data |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | [1] |

| Storage Temperature | -20°C | [1] |

| Physicochemical Properties (Predicted) | ||

| pKa (acidic) | ~4.8 (Carboxylic Acid) | Not available |

| logP | Not available | Not available |

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature, a plausible synthetic route can be devised based on the well-established chemistry of its constituent parts: the (S,R,S)-AHPC (VH032) core and the C5 amido-acid linker. The synthesis would likely involve the coupling of the amine-functionalized (S,R,S)-AHPC with a C5 dicarboxylic acid derivative.

Plausible Synthetic Scheme

The synthesis can be envisioned as a two-step process:

-

Synthesis of (S,R,S)-AHPC (VH032-amine): The synthesis of the VHL ligand (S,R,S)-AHPC has been described in the literature and is a multi-step process.

-

Amide Coupling to form this compound: The free amine of (S,R,S)-AHPC would be coupled with a mono-protected C5 dicarboxylic acid (e.g., adipic acid mono-tert-butyl ester) using standard peptide coupling reagents, followed by deprotection of the carboxylic acid.

General Experimental Protocol for Amide Coupling

This protocol is a generalized procedure for the amide bond formation between an amine (like VH032-amine) and a carboxylic acid.

Materials:

-

(S,R,S)-AHPC (VH032-amine)

-

Adipic acid mono-tert-butyl ester

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deprotection agent: Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the mono-protected C5 dicarboxylic acid (1.1 equivalents) in the chosen anhydrous solvent. Add the coupling agent (1.1 equivalents) and the base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amide Bond Formation: To the activated carboxylic acid solution, add a solution of (S,R,S)-AHPC (1 equivalent) in the same anhydrous solvent. Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the protected intermediate.

-

Deprotection: The purified, protected intermediate is dissolved in a suitable solvent (e.g., DCM) and treated with a deprotection agent (e.g., TFA) to remove the protecting group from the carboxylic acid. The reaction is typically stirred at room temperature for 1-4 hours.

-

Final Purification: After the deprotection is complete, the solvent and excess reagent are removed under reduced pressure. The final product, this compound, is then purified by preparative HPLC to achieve high purity.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Mechanism of Action in PROTACs and Biological Application

This compound functions as a critical component of a PROTAC. Once conjugated to a target protein ligand, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

General PROTAC Mechanism

Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-AHPC.

Application in CDK4/6 Degradation

The PROTAC XY028-133 is formed by conjugating a CDK4/6 inhibitor (derived from a known pharmacophore like palbociclib) to this compound.

Caption: Signaling pathway of CDK4/6-mediated cell cycle progression and its disruption by a PROTAC.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its pre-functionalized nature, combining a potent VHL ligand with a linker ready for conjugation, significantly accelerates the synthesis of novel protein degraders. The successful application of this building block in the creation of CDK4/6 degraders underscores its potential in the development of new therapeutics for cancer and other diseases driven by protein overexpression or aberrant protein function. Further research into the synthesis of a wider array of linker-VHL ligand conjugates will continue to expand the toolbox for targeted protein degradation.

References

(S,R,S)-AHPC-amido-C5-acid: A Technical Guide to a Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-amido-C5-acid is a crucial chemical entity in the rapidly advancing field of targeted protein degradation (TPD). It is not a therapeutic agent in itself, but rather a sophisticated building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the discovery, development, and application of this compound, offering researchers and drug development professionals a comprehensive resource for utilizing this molecule in their work.

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound serves as a cornerstone for the E3 ligase-recruiting component of many PROTACs. Specifically, it incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to a five-carbon carboxylic acid linker. The (S,R,S) stereochemistry is critical for its biological activity.

Discovery and Development of the (S,R,S)-AHPC Core

The development of this compound is rooted in the broader discovery of small molecule ligands for the VHL E3 ligase. The journey to potent, non-peptidic VHL ligands was a significant breakthrough in the field of TPD.

The core of this compound is the (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) moiety. This is a derivative of the well-established VHL ligand, VH032. The discovery of VH032 and similar compounds was the culmination of structure-based drug design and medicinal chemistry efforts aimed at mimicking the binding of the hypoxia-inducible factor 1α (HIF-1α) protein to VHL.

The development of these VHL ligands has been extensively reviewed, highlighting the key structure-activity relationships (SAR) that govern their high affinity and selectivity. The tert-butyl group, the hydroxyproline (B1673980) core, and the methylthiazolylbenzyl group are all critical for optimal binding to the VHL protein.

The Role and Design of the Amido-C5-Acid Linker

The "amido-C5-acid" portion of the molecule is a linker designed to connect the VHL ligand to a POI ligand. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).

The amido-C5-acid linker in this compound offers several advantages:

-

Length and Flexibility: The five-carbon chain provides sufficient length and flexibility to span the distance between the VHL ligase and a variety of target proteins, allowing for the formation of a productive ternary complex.

-

Chemical Handle: The terminal carboxylic acid provides a convenient chemical handle for conjugation to a POI ligand, typically through an amide bond formation with an amine group on the POI ligand.

-

Physicochemical Properties: The linker's composition can be tailored to optimize the overall physicochemical properties of the resulting PROTAC, such as solubility and membrane permeability.

The development of linkers with varying lengths and compositions is an active area of research in the PROTAC field, as linker "linkerology" has been shown to be crucial for achieving potent and selective protein degradation.

Quantitative Data

The following table summarizes key quantitative data for the parent VHL ligand and related compounds. It is important to note that the binding affinity is primarily associated with the (S,R,S)-AHPC core.

| Compound/Moiety | Parameter | Value | Method | Reference |

| VH032 | Kd for VCB complex | 188 nM | Isothermal Titration Calorimetry (ITC) | Galdeano et al., J. Med. Chem. 2014 |

| (S,R,S)-AHPC-Me | DC50 for BRD4 (as part of ARV-771) | <1 nM | Cellular Assay | Raina et al., PNAS 2016[1] |

| This compound | Molecular Weight | 572.72 g/mol | Calculated | N/A |

| This compound | Molecular Formula | C29H40N4O6S | Calculated | N/A |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the coupling of the (S,R,S)-AHPC amine core with a C5 carboxylic acid linker that is appropriately activated. A general synthetic scheme is provided below.

General Protocol for Amide Coupling:

-

Activation of the C5 Acid: The C5 dicarboxylic acid (e.g., adipic acid) is mono-protected at one end. The free carboxylic acid is then activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Coupling Reaction: The (S,R,S)-AHPC amine (or its hydrochloride salt with additional base) is added to the activated linker solution. The reaction is stirred at room temperature until completion, which is monitored by LC-MS.

-

Deprotection: The protecting group on the other end of the C5 linker is removed under appropriate conditions (e.g., acid-labile protecting groups are removed with TFA).

-

Purification: The final product, this compound, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Generation of a PROTAC using this compound

The terminal carboxylic acid of this compound is used to conjugate it to a ligand for a protein of interest (POI) that contains a suitable nucleophile, typically a primary or secondary amine.

General Protocol for PROTAC Synthesis:

-

Activation of this compound: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in an anhydrous aprotic solvent.

-

Coupling to POI Ligand: The POI ligand containing an amine functional group is added to the reaction mixture. The reaction is stirred at room temperature until completion.

-

Purification: The resulting PROTAC is purified by RP-HPLC and its identity is confirmed by mass spectrometry and NMR.

Signaling Pathways and Experimental Workflows

The signaling pathway initiated by a PROTAC utilizing the this compound moiety is the ubiquitin-proteasome system. The workflow for developing and evaluating such a PROTAC follows a well-established cascade of experiments.

Caption: Mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC core.

The experimental workflow for the development of a PROTAC using this compound typically involves a multi-step process, from initial design to in vivo validation.

References

Methodological & Application

Synthesis Protocol for (S,R,S)-AHPC-amido-C5-acid: A Key Linker for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chemical synthesis of (S,R,S)-AHPC-amido-C5-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a C5 carboxylic acid linker. The terminal carboxylic acid enables conjugation to a target protein ligand, forming a complete PROTAC molecule capable of inducing targeted protein degradation. This protocol outlines a multi-step synthesis of the (S,R,S)-AHPC amine intermediate followed by its coupling to the C5 linker.

Introduction

PROTACs are an emerging therapeutic modality that utilizes the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. The (S,R,S)-AHPC moiety is a potent and well-characterized ligand for the VHL E3 ligase. The this compound described herein serves as a versatile intermediate for the synthesis of PROTACs, where the C5 linker provides appropriate spacing between the VHL ligand and the target protein ligand.

Chemical Data Summary

| Compound Name | This compound |

| Synonyms | VHL ligand-linker conjugate |

| Molecular Formula | C31H44N4O7S |

| Molecular Weight | 616.77 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and methanol |

| Storage | Store at -20°C for long-term stability. |

| Key Intermediates | tert-butyl ((S)-1-(((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)carbonyl)-2,2-dimethylpropyl)carbamate (Boc-protected (S,R,S)-AHPC) (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide ((S,R,S)-AHPC amine) |

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocol is a representative synthesis based on established chemical literature.

Part 1: Synthesis of (S,R,S)-AHPC Amine Intermediate

The synthesis of the core amine, (S,R,S)-AHPC, involves the coupling of three key fragments: (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine, and (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (Boc-L-tert-Leucine).

Step 1a: Synthesis of tert-butyl (2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carboxylate

-

To a solution of Boc-L-hydroxyproline (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M), add (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine (1.1 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate (B1210297)/hexanes gradient) to afford the title compound.

Step 1b: Deprotection of the Pyrrolidine Nitrogen

-

Dissolve the product from Step 1a in a 4 M solution of HCl in 1,4-dioxane (B91453) (10 volumes).

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture to dryness under reduced pressure to yield the hydrochloride salt of the deprotected pyrrolidine.

Step 1c: Coupling with Boc-L-tert-Leucine to form Boc-protected (S,R,S)-AHPC

-

To a solution of the product from Step 1b in DMF (0.1 M), add Boc-L-tert-Leucine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl ((S)-1-(((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)carbonyl)-2,2-dimethylpropyl)carbamate.

Step 1d: Final Deprotection to Yield (S,R,S)-AHPC Amine

-

Dissolve the Boc-protected (S,R,S)-AHPC from Step 1c in a 4 M solution of HCl in 1,4-dioxane (10 volumes).

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture to dryness under reduced pressure to yield (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide as the hydrochloride salt.

Part 2: Synthesis of this compound

Step 2a: Amide Coupling with Adipic Acid Monomethyl Ester

-

To a solution of (S,R,S)-AHPC amine hydrochloride (1.0 eq) from Step 1d in DMF (0.1 M), add adipic acid monomethyl ester (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, methanol/DCM gradient) to yield the methyl ester of the final product.

Step 2b: Hydrolysis of the Methyl Ester

-

Dissolve the purified product from Step 2a in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1, 0.1 M).

-

Add lithium hydroxide (B78521) (LiOH) (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford this compound.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC molecule.

Application Notes and Protocols: Conjugation of (S,R,S)-AHPC-amido-C5-acid for PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S,R,S)-AHPC-amido-C5-acid is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a C5 carboxylic acid linker. This moiety is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This protocol details the chemical conjugation of the terminal carboxylic acid on the linker to a primary amine on a target-binding ligand, forming a complete PROTAC molecule. The most common and efficient method for this conjugation is via carbodiimide (B86325) chemistry, using EDC and an NHS ester intermediate.

Quantitative Data Summary

The efficacy of a PROTAC is determined by several key parameters, including the binding affinity of its constituent ligands and the degradation efficiency of the final conjugate. The following tables provide representative quantitative data for VHL-recruiting PROTACs.

Table 1: Representative Binding Affinities

| Ligand Component | Target | Typical Kd (nM) | Notes |

|---|---|---|---|

| (S,R,S)-AHPC Moiety | VHL | 50 - 200 | Affinity for the E3 ligase is crucial for ternary complex formation. |

| Target Warhead | Protein of Interest | 1 - 1000 | Affinity for the target protein can vary widely depending on the warhead. |

Table 2: Representative PROTAC Performance Metrics

| Parameter | Definition | Typical Value Range | Notes |

|---|---|---|---|

| DC50 | Concentration for 50% degradation of the target protein. | 0.1 - 100 nM | A measure of PROTAC potency. |

| Dmax | Maximum percentage of target protein degradation achieved. | > 80% | A measure of PROTAC efficacy. The "hook effect" can sometimes limit Dmax at very high concentrations. |

Experimental Workflow

The overall workflow involves the activation of the carboxylic acid on the this compound, followed by conjugation to the target ligand and subsequent purification of the final PROTAC molecule.

Caption: Workflow for the EDC/NHS-mediated conjugation of this compound.

Detailed Experimental Protocol

This protocol describes the conjugation of this compound to a generic protein or small molecule containing a primary amine.

Materials and Reagents:

-

This compound

-

Target ligand with a primary amine (-NH2)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Hydroxylamine (B1172632) solution (optional, for quenching)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol Steps:

1. Activation of this compound a. Prepare a 10 mM stock solution of this compound in anhydrous DMF. b. In a separate microfuge tube, prepare a fresh solution of 50 mM EDC and 100 mM Sulfo-NHS in anhydrous DMF or water. c. To activate the linker, mix the this compound solution with the EDC/Sulfo-NHS solution at a 1:1.2:1.5 molar ratio (Acid:EDC:Sulfo-NHS). d. Incubate the reaction mixture at room temperature for 30-60 minutes to form the NHS-ester intermediate.

2. Conjugation to Amine-Containing Target Ligand a. Dissolve the target ligand (e.g., protein, peptide) in a suitable reaction buffer. A common choice is PBS at pH 7.4. The concentration will depend on the specific ligand. b. Add the activated this compound-NHS ester solution from Step 1d to the target ligand solution. A 5- to 20-fold molar excess of the activated linker over the target amine is recommended to ensure efficient conjugation. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal time may need to be determined empirically. d. (Optional) Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-ester.

3. Purification of the PROTAC Conjugate a. Purify the reaction mixture using RP-HPLC. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid. b. Collect fractions and monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm). c. Pool the fractions containing the desired product.

4. Characterization and Storage a. Confirm the identity and purity of the final PROTAC conjugate using LC-MS to verify the expected molecular weight. b. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be performed. c. Lyophilize the pure fractions and store the final compound as a powder at -20°C or -80°C. For use, reconstitute in a suitable solvent like DMSO.

PROTAC Mechanism of Action

The resulting PROTAC molecule functions by forming a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Caption: Signaling pathway for PROTAC-mediated target protein degradation via VHL recruitment.

Application Notes and Protocols for (S,R,S)-AHPC-amido-C5-acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-amido-C5-acid is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to selectively eliminate target proteins from cells. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 5-carbon alkyl linker with a terminal carboxylic acid. This functionalized linker allows for the covalent attachment of a ligand that binds to a specific protein of interest (POI).

The resulting PROTAC hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system. By forming a ternary complex between the POI and the VHL E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful alternative to traditional inhibitors, enabling the study of protein function and providing potential therapeutic avenues for various diseases.